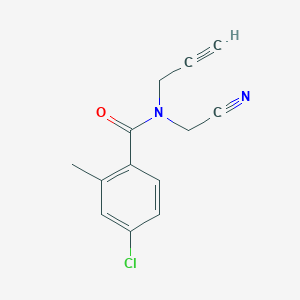
4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide, also known as T0070907, is a chemical compound that is commonly used in scientific research applications. It is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist that has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide involves the selective inhibition of PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. By selectively blocking PPARγ, this compound is able to modulate these processes and has been shown to have potential therapeutic applications in a range of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it is able to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that it is able to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the main advantages of using 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide in lab experiments is its selectivity for PPARγ. This allows for the specific modulation of glucose and lipid metabolism, inflammation, and cell proliferation. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
将来の方向性
There are a number of future directions for the use of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide in scientific research. One potential application is in the treatment of cancer. In vitro studies have shown that it is able to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another potential application is in the treatment of diabetes and obesity. In vivo studies have shown that it is able to improve glucose tolerance and reduce body weight, and further research is needed to determine its potential as a therapeutic agent in these conditions. Finally, there is potential for the use of this compound in the development of novel drugs that target PPARγ. By understanding the mechanism of action of this compound, researchers may be able to develop more effective and selective PPARγ modulators for use in a range of diseases.
合成法
The synthesis of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide involves the reaction between 4-chloro-2-methylbenzoic acid and propargylamine. The resulting product is then reacted with cyanomethyl chloride to produce the final compound. The synthesis method has been optimized to produce high yields of pure product, making it suitable for use in scientific research applications.
科学的研究の応用
4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide is commonly used in scientific research as a selective PPARγ antagonist. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. It is also involved in the regulation of inflammation and cell proliferation. By selectively blocking PPARγ, this compound is able to modulate these processes and has been shown to have potential therapeutic applications in a range of diseases, including cancer, diabetes, and obesity.
特性
IUPAC Name |
4-chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-3-7-16(8-6-15)13(17)12-5-4-11(14)9-10(12)2/h1,4-5,9H,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOLVRCKGJUYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxyacetamide](/img/structure/B2795307.png)
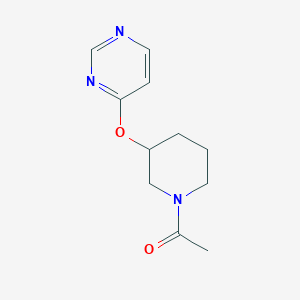
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
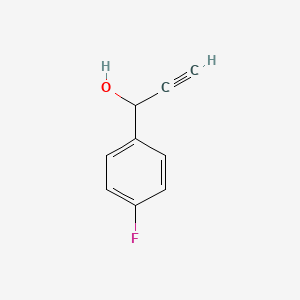
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2795312.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
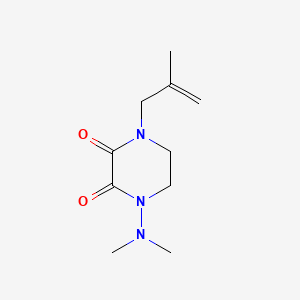

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2795321.png)
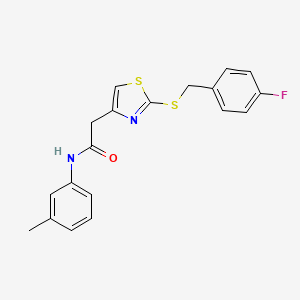
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)
![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)